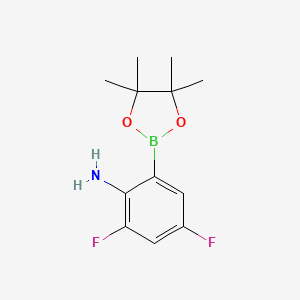
2,4-Difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a chemical compound that is widely used in scientific research applications. It is a highly effective reagent that can be used for a variety of purposes, including the synthesis of new compounds and the investigation of biological systems. In
Aplicaciones Científicas De Investigación
- Borylation refers to the introduction of a boron group into a molecule. This compound is utilized in borylation reactions, specifically at the benzylic C-H bond of alkylbenzenes. In the presence of a palladium catalyst, it forms pinacol benzyl boronate . These reactions are valuable for synthesizing functionalized organic compounds and building blocks for drug discovery .
- Hydroboration involves the addition of a boron atom to unsaturated organic compounds (alkynes and alkenes). In the presence of transition metal catalysts, this compound participates in hydroboration reactions. These processes are essential for creating new carbon-boron bonds, which find applications in medicinal chemistry, materials science, and agrochemicals .
- Researchers explore this compound’s potential as a building block for designing novel pharmaceuticals. Its unique boron-containing structure can be leveraged to create drug candidates with improved properties, such as enhanced bioavailability or target specificity. Investigating its interactions with biological receptors is an active area of study .
- Boron-containing compounds play a crucial role in materials science. This compound’s boronic acid functionality can be incorporated into polymers, nanoparticles, or surfaces. Researchers investigate its use in sensors, catalysts, and drug delivery systems. Its stability and reactivity make it attractive for functionalizing materials .
- As a versatile reagent, this compound participates in various organic transformations. Chemists use it to construct complex molecules, especially those containing aryl or heteroaryl groups. Its compatibility with other functional groups allows for diverse synthetic pathways .
- The boron center in this compound can act as a Lewis acid catalyst. Researchers explore its catalytic properties in various reactions, including C-C bond formation, cyclizations, and asymmetric synthesis. Understanding its reactivity and selectivity is essential for developing efficient catalytic processes .
Borylation Reactions
Hydroboration
Medicinal Chemistry
Materials Science
Organic Synthesis
Catalysis
Mecanismo De Acción
Target of Action
Boronic acid derivatives like this compound are often used in carbon-carbon coupling reactions, such as the suzuki–miyaura coupling . This suggests that the compound may interact with various organic substrates in synthetic chemistry applications.
Mode of Action
The compound, being a boronic acid derivative, is likely to participate in Suzuki–Miyaura coupling reactions . In these reactions, the boronic acid moiety acts as a nucleophile, transferring an organic group from boron to palladium during the transmetalation step .
Biochemical Pathways
In the context of synthetic chemistry, the compound’s boronic acid moiety can participate in various carbon-carbon coupling reactions, potentially affecting a wide range of synthetic pathways .
Pharmacokinetics
It’s important to note that phenylboronic pinacol esters, a class of compounds to which this compound belongs, are susceptible to hydrolysis, especially at physiological ph . This could potentially affect the compound’s bioavailability and stability.
Result of Action
In the context of synthetic chemistry, the compound’s participation in carbon-carbon coupling reactions can lead to the formation of new organic compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the rate of hydrolysis of phenylboronic pinacol esters is known to be influenced by the pH of the environment . Therefore, the compound’s stability and reactivity may vary depending on the pH of its environment.
Propiedades
IUPAC Name |
2,4-difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BF2NO2/c1-11(2)12(3,4)18-13(17-11)8-5-7(14)6-9(15)10(8)16/h5-6H,16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQROTQGDXTBTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2N)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Oxabicyclo[3.1.0]hexane-6-carbaldehyde](/img/structure/B2461520.png)
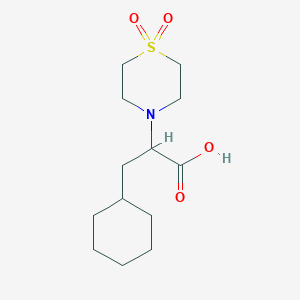
![ethyl 4-(2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate](/img/structure/B2461526.png)
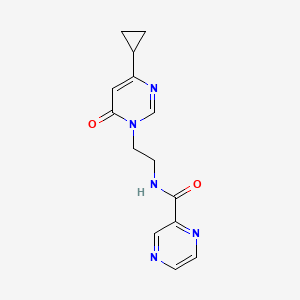
![1-{[(3-Chlorobenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene](/img/structure/B2461529.png)
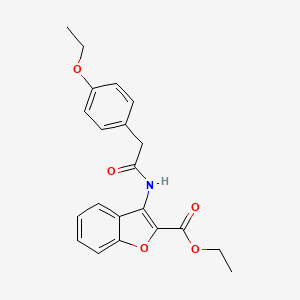
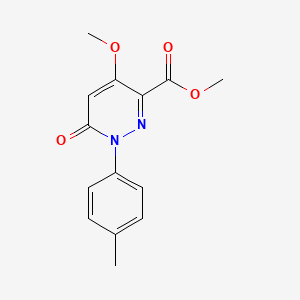
![2-(2,4-dimethylphenyl)-4-(2-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2461536.png)
![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,6-difluorobenzamide](/img/structure/B2461538.png)
![N-(3-chloro-4-fluorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2461539.png)
![2,4-Dimethyl-6-({1-[4-(trifluoromethoxy)benzenesulfonyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2461540.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-hydroxy-3-phenylpropyl)acetamide](/img/structure/B2461541.png)
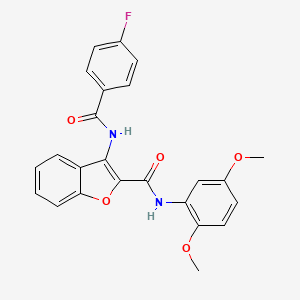
![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide](/img/structure/B2461543.png)